2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine is an organic compound characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethanamine chain with two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. This results in the formation of 3,5-dimethyl-1H-pyrazole.
Alkylation: The pyrazole ring is then alkylated using a suitable alkylating agent, such as 2-chloro-N,N-dimethylethanamine, in the presence of a base like potassium carbonate. This step introduces the ethanamine chain to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole ring and the ethanamine chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms. Halogenated reagents, such as bromoethane, can be used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents like bromoethane, chloroethane.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring and ethanamine chain.
Reduction: Pyrazoline derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine involves its interaction with molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target molecules, while the ethanamine chain can engage in electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of an ethanamine chain.
3,5-Dimethyl-1H-pyrazole: Lacks the ethanamine chain, simpler structure.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: Contains an aniline group instead of an ethanamine chain.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine is unique due to its combination of a pyrazole ring with an ethanamine chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-8-7-9(2)12(10-8)6-5-11(3)4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZTAMGNBTTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.